methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-5-6(2)11-9-7(5)4-8(14-9)10(12)13-3/h4,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOOADPRPAIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(S2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylthiophene with an appropriate nitrile, followed by cyclization and esterification steps . The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic positions, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for diverse applications in research and industry .
Scientific Research Applications
Chemistry
Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique fused thiophene-pyrrole structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
This compound is being explored for its role in drug development:
- Therapeutic Agents : Its structural characteristics make it suitable for designing novel therapeutic agents targeting specific diseases.
- Molecular Docking Studies : Computational studies suggest favorable interactions with biological targets, indicating its potential as a lead compound in drug design.
Industry
In the industrial sector, this compound is utilized in developing advanced materials:
- Organic Semiconductors : Its electronic properties are exploited in creating materials for organic electronics.
- Conductive Polymers : The compound is incorporated into formulations for conductive polymers used in various applications.
Case Studies
- Antimicrobial Evaluation
- Anticancer Research
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may bind to DNA or proteins, altering their activity and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thienopyrrole Family
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS RN: 118465-49-9)
- Molecular Formula: C₈H₇NO₂S.
- Molecular Weight : 181.21 g/mol.
- Key Differences : Lacks methyl groups at positions 4 and 5 but retains the methyl ester at position 3.
- Physical Properties : Melting point (127–129°C), higher thermal stability compared to the target compound .
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde (CAS RN: 121933-60-6)
- Molecular Formula: C₈H₇NOS.
- Molecular Weight : 165.21 g/mol.
- Key Differences : Substituted with a carbaldehyde group at position 5 and a methyl group at position 4; fused ring system differs in orientation ([3,2-b] vs. [2,3-b]) .
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS RN: Not Provided)
- Molecular Formula : C₁₀H₁₀N₂O₂.
- Key Differences: Replaces thiophene with a pyridine ring, altering electronic properties. Synthesized in 60% yield via methods applicable to thienopyrroles .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate | 1338466-50-4 | C₁₀H₁₁NO₂S | 209.26 | N/A | 4-Me, 5-Me, 2-COOMe |
| Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | 118465-49-9 | C₈H₇NO₂S | 181.21 | 127–129 | 5-COOMe |
| 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | 121933-60-6 | C₈H₇NOS | 165.21 | 63–64 | 4-Me, 5-CHO |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Not Provided | C₁₀H₁₀N₂O₂ | 190.20 | N/A | Pyridine ring, 2-COOEt |
Research Findings and Implications
- Thermal Stability: The higher melting point of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (127–129°C) suggests stronger intermolecular forces than the target compound .
- Safety : The target compound’s moderate hazard profile (H302/H315/H319) aligns with other esters in this class, necessitating standard lab precautions .
Biological Activity
Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate (MDTP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and research findings through a comprehensive review of relevant literature.
- Molecular Formula : C10H11NO2S
- Molecular Weight : 209.27 g/mol
- CAS Number : 1338466-50-4
MDTP features a fused thiophene-pyrrole ring system, which contributes to its unique electronic properties and potential interactions with biological targets .
Synthesis Methods
The synthesis of MDTP typically involves the condensation of 2,5-dimethylthiophene with an appropriate nitrile, followed by cyclization and esterification. The following methods are commonly employed:
- Condensation Reaction : Reacting thiophene derivatives with nitriles.
- Cyclization : Formation of the fused ring structure.
- Esterification : Conversion to the carboxylate form.
These synthetic routes can be optimized for yield and purity using techniques such as chromatography and recrystallization .
Antimicrobial Properties
Research indicates that MDTP exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of bacterial cell membranes or interference with metabolic pathways. The minimum inhibitory concentration (MIC) values for MDTP were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 16 |
| Escherichia coli | < 32 |
| Pseudomonas aeruginosa | < 64 |
These results demonstrate MDTP's potential as a lead compound in the development of new antibiotics .
Anticancer Activity
MDTP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The following table summarizes the findings:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that MDTP may serve as a promising candidate for further development in cancer therapeutics .
Case Study 1: Antitubercular Activity
A recent study focused on pyrrole derivatives similar to MDTP demonstrated significant antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the pyrrole ring could enhance activity against tuberculosis, highlighting the potential for MDTP derivatives in treating resistant infections .
Case Study 2: Toxicity Assessment
Toxicity studies conducted on MDTP indicated low cytotoxicity in human cell lines, with IC50 values exceeding 64 μg/mL for non-cancerous cells. This suggests a favorable therapeutic index, making it a candidate for further clinical evaluation .
The biological activity of MDTP is attributed to its ability to interact with specific molecular targets. Its aromatic structure allows it to bind to DNA and proteins, potentially altering their functions. This interaction may lead to:
- Inhibition of key enzymes involved in bacterial metabolism.
- Induction of apoptosis in cancer cells through activation of caspases.
- Disruption of cellular homeostasis in microbial pathogens.
Q & A
Q. What are the recommended synthetic routes for methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrrole-thiophene precursors. For example, similar compounds (e.g., ethyl pyrrole carboxylates) are synthesized via Friedel-Crafts acylation followed by cyclization using AlCl₃ in refluxing 1,2-dichlorobenzene . Key steps include:
- Precursor Preparation: Start with methyl-substituted pyrrole intermediates, as described for ethyl 3-methyl-1H-pyrrole-2-carboxylate .
- Cyclization: Use Lewis acids (e.g., AlCl₃) to promote ring closure, with reaction monitoring via TLC or HPLC.
- Purification: Recrystallization from ethanol or ethanol/hexane mixtures improves purity, as demonstrated for related heterocycles .
Q. How can NMR and IR spectroscopy reliably characterize the substituent positions in this compound?
Methodological Answer:
- ¹H NMR: Focus on coupling patterns and integration ratios. For example, methyl groups at positions 4 and 5 may show distinct splitting due to neighboring protons. In related structures, methyl resonances appear at δ 1.15–2.40 ppm, while aromatic protons (thiophene/pyrrole) resonate at δ 6.95–7.13 ppm .
- ¹³C NMR: Carboxylate carbons typically appear at δ 165–175 ppm, while thiophene carbons range from δ 110–140 ppm .
- IR: Confirm the ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and absence of unreacted precursors (e.g., amines or acids) .
Note: Ambiguities in substituent configuration (e.g., cis/trans) may require X-ray crystallography for resolution .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare to experimental data?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model HOMO/LUMO energies and charge distribution. Compare results with experimental UV-Vis (λmax) and cyclic voltammetry data.
- Discrepancy Analysis: If computed NMR shifts deviate from observed values (>1 ppm), re-evaluate the protonation state or solvent effects (e.g., DMSO vs. gas phase) .
Q. How do steric effects from the 4,5-dimethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Steric Hindrance: The methyl groups may slow down transmetallation steps. Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
- Optimization: Screen solvents (e.g., toluene vs. DMF) and temperatures (80–120°C) to balance reactivity and decomposition. For similar thienopyrroles, yields drop by ~15% when bulky substituents are present .
Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?
Methodological Answer:
- Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays.
- Data Normalization: Account for solvent effects (e.g., DMSO tolerance limits) and batch-to-batch compound variability. For example, impurities >2% can falsely reduce IC₅₀ values .
Note: Structural analogs (e.g., pyridazine carboxylates) show activity against protein kinases, suggesting potential scaffold utility .
Q. How can X-ray crystallography address ambiguities in the compound’s solid-state conformation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
